molecular formula C10H11F3N2O B13609836 3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine

3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine

Cat. No.: B13609836
M. Wt: 232.20 g/mol
InChI Key: CGDBGDLDSVYRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(trifluoromethyl)pyridin-3-yl]morpholine is an organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(trifluoromethyl)pyridin-3-yl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and fluorination processes, followed by efficient coupling reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve industrial scalability.

Chemical Reactions Analysis

Types of Reactions

3-[6-(trifluoromethyl)pyridin-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as organolithium compounds or Grignard reagents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[6-(trifluoromethyl)pyridin-3-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(trifluoromethyl)pyridin-3-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(trifluoromethyl)pyridin-3-yl]morpholine is unique due to the presence of both the trifluoromethyl group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]morpholine

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-7(5-15-9)8-6-16-4-3-14-8/h1-2,5,8,14H,3-4,6H2

InChI Key

CGDBGDLDSVYRRB-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.